REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1O)[C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][CH3:16].[C:17]([O-])([O-])=O.[K+].[K+].CN([CH:26]=[O:27])C>>[CH2:15]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:27][CH2:26][CH3:17])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:16] |f:2.3.4|
|
Name
|
|
Quantity
|
5.465 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OCC)C=CC1O
|
Name
|
|
Quantity
|
7.192 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
9.122 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C(=O)OCC)C=CC1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.439 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |